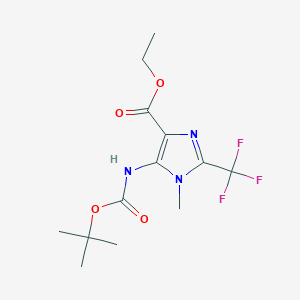
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:
Biology: It is employed in the study of biological processes and as a tool for probing biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl 5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)-1H-imidazole-4-carboxylate include other tert-butoxycarbonyl-protected amino acid derivatives and imidazole-based compounds .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H18F3N3O4 |
|---|---|
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
ethyl 1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C13H18F3N3O4/c1-6-22-9(20)7-8(18-11(21)23-12(2,3)4)19(5)10(17-7)13(14,15)16/h6H2,1-5H3,(H,18,21) |
InChI-Schlüssel |
ZQISQIBURHRDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=N1)C(F)(F)F)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




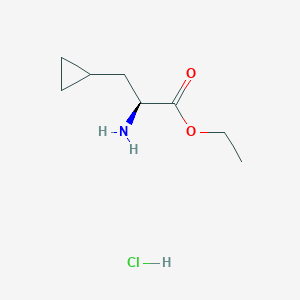


![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)


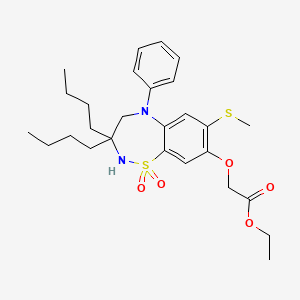
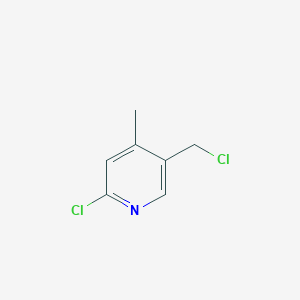

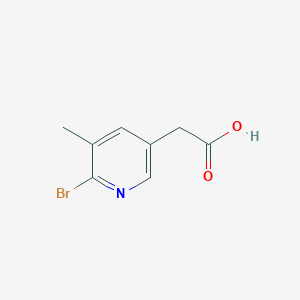
![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)

